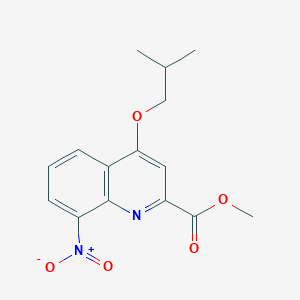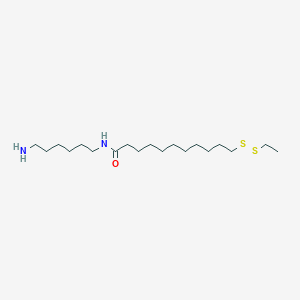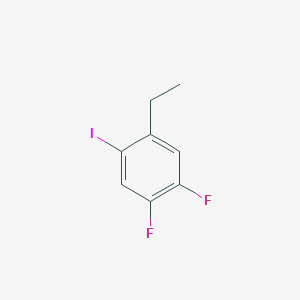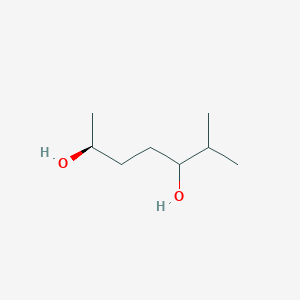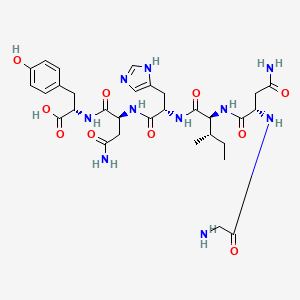
2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)-: is an organic compound that belongs to the class of pyridinecarboxaldehydes This compound is characterized by the presence of a pyridine ring substituted with a formyl group at the 2-position, a methyl group at the 4-position, and a trifluoromethyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)- can be achieved through several methods. One common approach involves the catalytic oxidation of pyridine derivatives. For instance, the compound can be synthesized by the oxidation of 4-methyl-6-(trifluoromethyl)pyridine using specific catalysts such as palladium complexes or indium chloride under mild conditions . Another method involves the three-component coupling reaction of dicarbonyl compounds, aldehydes, and urea/thiourea catalyzed by indium chloride .
Industrial Production Methods: In industrial settings, the production of 2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)- typically involves large-scale catalytic oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: 2-Pyridinecarboxylic acid derivatives.
Reduction: 2-Pyridinemethanol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)- has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and bioactive molecules.
Industry: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The formyl group in the compound can form covalent bonds with nucleophilic sites in enzymes and proteins, thereby modulating their activity. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes and proteins .
Comparación Con Compuestos Similares
2-Pyridinecarboxaldehyde: Lacks the methyl and trifluoromethyl groups, resulting in different chemical properties and reactivity.
4-Methyl-2-pyridinecarboxaldehyde: Similar structure but without the trifluoromethyl group, affecting its lipophilicity and biological activity.
6-(Trifluoromethyl)-2-pyridinecarboxaldehyde: Similar structure but without the methyl group, influencing its steric and electronic properties.
Uniqueness: 2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)- is unique due to the combined presence of the methyl and trifluoromethyl groups, which impart distinct steric and electronic effects.
Propiedades
Número CAS |
615580-37-5 |
|---|---|
Fórmula molecular |
C8H6F3NO |
Peso molecular |
189.13 g/mol |
Nombre IUPAC |
4-methyl-6-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO/c1-5-2-6(4-13)12-7(3-5)8(9,10)11/h2-4H,1H3 |
Clave InChI |
AEKRUEMELLRGQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


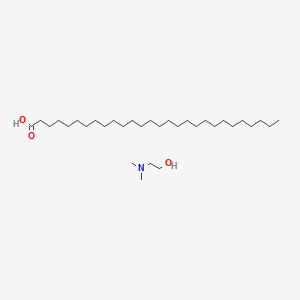
![2-(4'-Methyl[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14228766.png)
![1,1'-[But-2-ene-1,2-diylbis(oxy)]dibenzene](/img/structure/B14228778.png)
![Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]-](/img/structure/B14228779.png)
![4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride](/img/structure/B14228781.png)
![4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14228784.png)
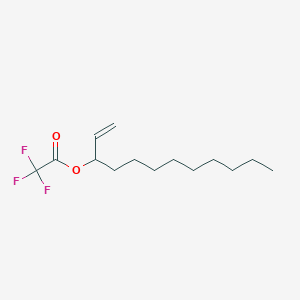
![1-Propanone, 3-(4-methoxyphenyl)-1-phenyl-3-[(phenylmethyl)amino]-](/img/structure/B14228792.png)
![[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene](/img/structure/B14228800.png)
